An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbonitrile
An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbonitrile
For researchers, scientists, and professionals in drug development, 5-hydroxy-1H-indole-3-carbonitrile stands as a molecule of significant interest. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, potential synthesis, biological relevance, and safety considerations, presented in a format tailored for technical experts.
Core Chemical Properties
5-hydroxy-1H-indole-3-carbonitrile is a solid, room-temperature stable compound.[1] Its core structure consists of a bicyclic indole ring system, featuring a hydroxyl group at the 5-position and a nitrile group at the 3-position. These functional groups are key to its chemical reactivity and biological interactions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 197512-21-3 | [1][2] |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [3] |
| Predicted Boiling Point | 438.6 ± 25.0 °C | |
| Predicted Density | 1.42 ± 0.1 g/cm³ | |
| Purity (typical) | ≥97% | [1] |
| SMILES | N#CC1=CNC2=C1C=C(O)C=C2 | [2] |
| InChI | 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |
| InChI Key | CXKOJSYDMZPWIK-UHFFFAOYSA-N | |
| Storage | Room temperature, sealed, dry | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Dehydration of 5-hydroxy-1H-indole-3-carboxaldehyde oxime
This protocol is a generalized procedure based on the synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde.[4]
Step 1: Oximation of 5-hydroxy-1H-indole-3-carboxaldehyde
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Dissolve 5-hydroxy-1H-indole-3-carboxaldehyde in a suitable solvent such as ethanol or pyridine.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
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Upon completion, the reaction mixture is typically poured into water to precipitate the oxime product.
-
Filter, wash with water, and dry the crude 5-hydroxy-1H-indole-3-carboxaldehyde oxime.
Step 2: Dehydration of the Oxime to the Nitrile
-
Suspend the dried oxime in a dehydrating agent. Acetic anhydride is a commonly used reagent for this transformation.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto ice water to hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Purify the crude 5-hydroxy-1H-indole-3-carbonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized 5-hydroxy-1H-indole-3-carbonitrile can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to those used for other indolic compounds, can be employed.[5][6] A C8 or C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a typical starting point. Detection can be achieved using a UV detector (monitoring at ~280 nm) or a more sensitive fluorimetric detector (excitation ~280 nm, emission ~350 nm).[6]
-
Mass Spectrometry (MS): To confirm the molecular weight (158.16 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the O-H stretch from the hydroxyl group, the N-H stretch from the indole, and the characteristic C≡N stretch of the nitrile group.
Biological Activity and Signaling Pathways
Indole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The nitrile group is a key pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding to biological targets.[7][8]
Role in Plant Defense Pathways
In the plant kingdom, particularly in Arabidopsis thaliana, derivatives of 5-hydroxyindole are synthesized as part of the plant's defense mechanism against pathogens.[9][10] This biosynthetic pathway originates from the amino acid tryptophan and proceeds through key intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.[9][10] The pathway ultimately leads to the formation of glucose conjugates of 5-hydroxyindole-3-carbaldehyde and various indole-3-carboxylic acids.[9][10] This highlights a natural role for the 5-hydroxyindole scaffold in biological defense systems.
Safety and Handling
Specific toxicity data for 5-hydroxy-1H-indole-3-carbonitrile is not available. However, based on safety data for structurally related compounds such as 5-hydroxy-1H-indole-3-carboxylic acid and other indole derivatives, appropriate precautions should be taken.[11]
| Hazard Category | Description | Precautionary Measures |
| Skin Corrosion/Irritation | May cause skin irritation.[11] | Wear protective gloves and lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[11] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation.[11] | Handle in a well-ventilated area or fume hood. Avoid breathing dust. |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Do not ingest. Avoid skin contact. Wash hands thoroughly after handling. |
As with all laboratory chemicals, this compound should be handled by trained professionals in a laboratory setting, following standard safety protocols. A full risk assessment should be conducted before commencing any experimental work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. appchemical.com [appchemical.com]
- 3. 5-Hydroxy-1H-indole-3-carbonitrile - [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 583946 - PubChem [pubchem.ncbi.nlm.nih.gov]
